molecular formula C9H24N2Br2 B194491 (6-Aminohexyl)trimethylammonium Bromide Hydrobromide CAS No. 33968-67-1

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

Cat. No. B194491
CAS RN: 33968-67-1
M. Wt: 320.11 g/mol
InChI Key: NIELYIRFOUAOEZ-UHFFFAOYSA-M
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Description

“(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” is a chemical compound with the molecular formula C9H24Br2N2 . It is also known as “Aminoquat” and is used as an impurity in Colesevelam . This compound is a potent inhibitor and acts as a substrate for pig kidney diamine oxidase .


Molecular Structure Analysis

The molecular structure of “(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” consists of 9 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of “(6-Aminohexyl)trimethylammonium Bromide Hydrobromide” is 320.11 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 320.02857 g/mol and the monoisotopic mass is 318.03062 g/mol . The topological polar surface area is 26 Ų . The complexity of the molecule is 84.1 .

Scientific Research Applications

Chemical Modification of Cysteine

A study by Itano and Robinson (1972) explored a new basic α-amino acid with a quaternary ammonium side chain synthesized by trimethylaminoethylation of l-cysteine. This compound, named 4-thialaminine, was found to be extremely stable under usual protein acid hydrolysis conditions, highlighting its potential in chemical modifications of proteins (Itano & Robinson, 1972).

DNA Microarrays

Liu and Bazan (2006) described the synthesis of a cationic, water-soluble conjugated polymer used in label-free DNA microarrays. The polymer, designed with efficient emission in the solid state, demonstrates the utility of quaternary ammonium compounds in advanced biochemical analysis (Liu & Bazan, 2006).

Biomolecular Probes

Kanyi Pu, Liping Cai, and Liu (2009) focused on cationic poly[9,9-bis(6′-N,N,N-trimethylammonium)hexyl)fluorene-alt-4,7-(2,1,3-benzothiadiazole) dibromide] as multicolor light-up probes for biomolecular quantification. This study highlights the application in creating sensitive probes for biological molecules (Pu, Cai, & Liu, 2009).

Micellar Aggregation

Huang, Han, Wang, and Yilin Wang (2007) synthesized cationic surfactants with nitrophenoxy groups, demonstrating their strong self-aggregation ability in aqueous solutions. This work provides insights into the behavior of quaternary ammonium compounds in surfactant science (Huang, Han, Wang, & Yilin Wang, 2007).

Electrokinetic Capillary Chromatography

Dobashi, Hamada, and Yamaguchi (2001) studied the enantiomer separation using micelles and micelle-like polymers made with trimethylammonium-terminated surfactants. Their findings have implications in electrokinetic chromatography and molecular recognition (Dobashi, Hamada, & Yamaguchi, 2001).

Protein Folding and Stability

Chamani and Moosavi-Movahedi (2006) investigated the influence of alkyl trimethylammonium bromides on the folding and stability of proteins, particularly cytochrome c. This study underscores the role of quaternary ammonium compounds in understanding protein structure and dynamics (Chamani & Moosavi-Movahedi, 2006).

Hydroxylation of Lysine Derivatives

Stein and Englard (1982) examined the hydroxylation of 6-N-trimethyl-lysine to 3-hydroxy-6-N-trimethyl-lysine in various rat tissues. Their work contributes to the understanding of biosynthesis pathways in mammalian tissues (Stein & Englard, 1982).

properties

IUPAC Name

6-aminohexyl(trimethyl)azanium;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIELYIRFOUAOEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCN.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639228
Record name 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

CAS RN

33968-67-1
Record name NSC309700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 2
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 3
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 4
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 5
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 6
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

Citations

For This Compound
1
Citations
H ENGELS, J NEEF, D von WACHTENDONK - 1978 - degruyter.com
The large-scale isolation of an acetylcholinesterase from the haemolymph of the sea mussel Mytilus edulis by means of fractional (NH4) 2S04 precipitation, affinity chromatography and …
Number of citations: 3 www.degruyter.com

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